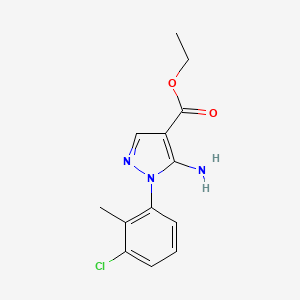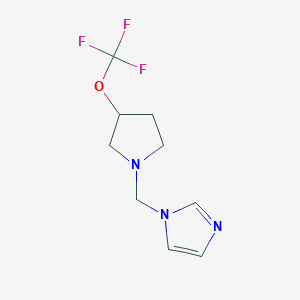
1-((3-(Trifluoromethoxy)pyrrolidin-1-yl)methyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a trifluoromethoxy group attached to a pyrrolidine ring, which is further linked to an imidazole ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using reagents such as trifluoromethoxy iodide or trifluoromethoxy benzene in the presence of a catalyst.
Coupling with Imidazole: The final step involves coupling the trifluoromethoxy-pyrrolidine intermediate with imidazole using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major products formed from these reactions depend on the specific conditions and reagents used, often leading to a variety of derivatives with altered chemical properties.
Applications De Recherche Scientifique
1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It finds applications in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole can be compared with other similar compounds, such as:
1-(3-Trifluoromethyl-pyrrolidin-1-ylmethyl)-1Himidazole: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy, leading to different chemical properties.
1-(3-Methoxy-pyrrolidin-1-ylmethyl)-1Himidazole: Contains a methoxy group instead of trifluoromethoxy, resulting in altered lipophilicity and reactivity.
1-(3-Chloromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole: The presence of a chloromethoxy group imparts different electronic and steric effects compared to the trifluoromethoxy group.
Propriétés
Formule moléculaire |
C9H12F3N3O |
|---|---|
Poids moléculaire |
235.21 g/mol |
Nom IUPAC |
1-[[3-(trifluoromethoxy)pyrrolidin-1-yl]methyl]imidazole |
InChI |
InChI=1S/C9H12F3N3O/c10-9(11,12)16-8-1-3-14(5-8)7-15-4-2-13-6-15/h2,4,6,8H,1,3,5,7H2 |
Clé InChI |
KXFGIERHWCUZTI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1OC(F)(F)F)CN2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


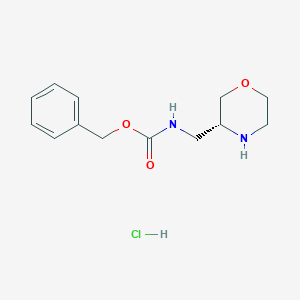



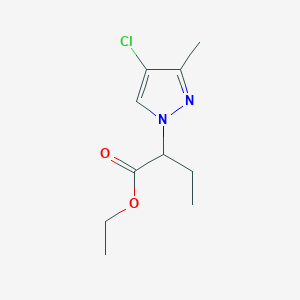
![3-Bromo-4-[1,2,4]triazol-4-yl-benzoic acid isopropyl ester](/img/structure/B11809762.png)
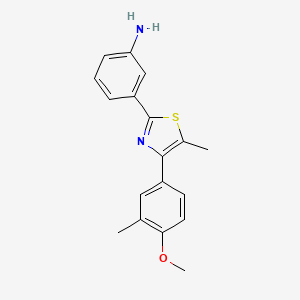

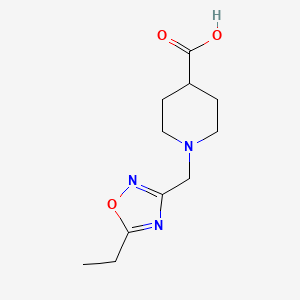
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methylbutanamide](/img/structure/B11809788.png)
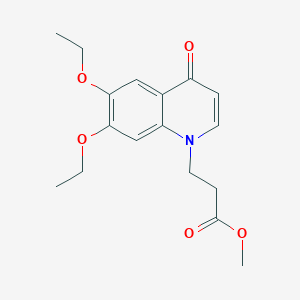
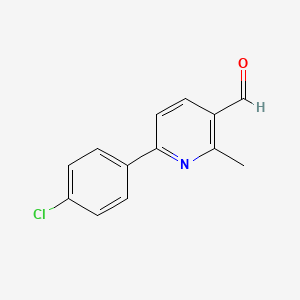
![N,4,5-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11809818.png)
